Methylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.ClH/c1-3-2;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDYMRZQQJQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223630 | |
| Record name | Hydrazine, methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7339-53-9 | |
| Record name | Hydrazine, methyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Evolution of Research on Substituted Hydrazines
The journey of substituted hydrazines in scientific inquiry began in 1875 with the serendipitous synthesis of phenylhydrazine (B124118) by Emil Fischer. princeton.edu This discovery was pivotal, as it preceded the isolation of hydrazine (B178648) itself. princeton.eduresearchgate.net Fischer's work with phenylhydrazine was instrumental in the study of carbohydrates, where it was used to form well-defined crystalline derivatives called phenylhydrazones and osazones, aiding in the structural elucidation of sugars. wikipedia.org
Following this initial breakthrough, the late 19th and early 20th centuries saw a burgeoning interest in the synthesis and reactivity of various substituted hydrazines. psu.edu Early synthetic methods often involved the reduction of diazonium salts for aromatic hydrazines and the alkylation of hydrazine for aliphatic derivatives. wikipedia.org These early investigations laid the groundwork for a deeper understanding of the chemical properties of the N-N bond and the versatile reactivity of the hydrazine functional group. researchgate.net
The development of modern spectroscopic techniques significantly advanced the structural characterization of substituted hydrazines, leading to a re-evaluation of some earlier proposed structures. arkat-usa.org Over the years, research has expanded from simple mono- and di-substituted hydrazines to the rational synthesis of more complex, multi-substituted derivatives, often employing protecting group strategies to control regioselectivity. psu.edu This evolution in synthetic methodology has been driven by the wide-ranging applications of these compounds in various fields. psu.eduresearchgate.net
Current Academic Significance and Interdisciplinary Research Domains
Industrial-Scale Preparation and Mechanistic Investigations
Industrial production of methylhydrazine primarily relies on modifications of the Raschig process, which was originally developed for hydrazine synthesis. nih.govsciencemadness.org This method involves the reaction of chloramine (B81541) with an appropriate amine. nih.gov For monomethylhydrazine (MMH), this involves reacting chloramine with monomethylamine. nih.govgoogle.com
The classical Raschig process involves the reaction of sodium hypochlorite (B82951) with ammonia (B1221849) to form chloramine, which then reacts with monomethylamine to produce methylhydrazine. patsnap.com A significant challenge in this process is the instability of chloramine, which can decompose, especially at elevated temperatures, posing safety risks and reducing yield. researchgate.net
Recent advancements have focused on process intensification, notably through the use of microreactor technology. scirp.orgresearchgate.net This approach allows for better control of reaction temperature and heat exchange, mitigating the risk of chloramine degradation. scirp.org A new strategy involves the continuous synthesis of stoichiometric monochloramine in a microreactor, which is then directly injected into anhydrous monomethylamine under pressure (e.g., 13 bar). scirp.orgresearchgate.net This method avoids large excesses of reagents, making the process more economical by simplifying downstream separation steps. researchgate.net
To optimize MMH synthesis, comprehensive kinetic models have been developed. scirp.orgresearchgate.net These models account for the main reactions affecting the yield, including the formation of MMH and its subsequent oxidation by monochloramine, which produces formaldehyde (B43269) monomethylhydrazone (FMMH). scirp.org The formation of MMH is understood to proceed through a superposition of a pH-independent nucleophilic substitution (SN2 type) and a pH-dependent step. scirp.org Kinetic modeling allows for the calculation of theoretical yields based on parameters like the initial reactant concentration ratio ([MMA]₀/[NH₂Cl]₀) and pH. scirp.org Experimental validation of these models has shown good agreement, enabling the establishment of optimized process conditions. scirp.org For instance, increasing the [MMA]₀/[NH₂Cl]₀ ratio enhances the rate of MMH formation over the competing oxidation reaction, leading to higher yields. scirp.org
Catalysis plays a crucial role in alternative industrial routes to methylhydrazine, often involving the methylation of hydrazine or its salts. These methods can offer advantages in terms of selectivity and reaction conditions.
One patented method describes the catalytic synthesis of methylhydrazine under normal pressure. patsnap.com In this process, hydrazine hydrate (B1144303) reacts with methylene (B1212753) chloride in the presence of a silica (B1680970) gel catalyst and ethanol (B145695) as a solvent. patsnap.com Hydrochloric acid is used as a protective agent to form hydrazine hydrochloride in situ, which is then methylated. patsnap.com The reaction is typically conducted at 70-74°C, yielding this compound. patsnap.com
Another approach involves the methylation of hydrazine hydrochloride with methanol (B129727), using a catalyst such as hydrazine sulfate, hydrazine phosphate (B84403), or hydrazine methyl sulfonate. google.comgoogle.com This reaction is carried out at temperatures between 50°C and 100°C for 1 to 4 hours. google.com The use of a catalyst is reported to improve reaction selectivity and allows the reaction to proceed under lower pressure. google.com An inert gas atmosphere is often maintained to prevent the oxidation of sensitive hydrazine intermediates.
More advanced catalytic systems are also being explored. Research has demonstrated the use of a robust tris(N-heterocyclic thioamidate) cobalt(III) complex in combination with methylhydrazine as a reducing agent for other chemical transformations, highlighting the potential for complex metal catalysts in hydrazine chemistry. organic-chemistry.orgacs.org While this specific application is for reduction reactions, it underscores the ongoing development of novel catalysts that could be adapted for synthesis. organic-chemistry.org
Laboratory Synthesis Routes and Selectivity Control
Laboratory-scale syntheses offer greater control over reaction conditions, allowing for the exploration of different pathways and the selective preparation of monosubstituted hydrazines.
The direct alkylation of hydrazine is a fundamental method for preparing alkylhydrazines. However, reacting free hydrazine with alkylating agents like methyl halides often leads to a mixture of mono-, di-, and tri-substituted products, making isolation of the desired monomethylhydrazine difficult. dtic.milpsu.edu The reducing power of hydrazine also decreases with increasing alkyl substitution. dtic.mil
To improve selectivity towards the monoalkylated product, the reaction is often performed on a hydrazine salt, such as hydrazine hydrochloride or dihydrochloride (B599025). google.com Alkylating the hydrazinium (B103819) salt requires higher temperatures, but it significantly enhances the selectivity for the desired monomethylhydrazine. google.com Common alkylating agents used in this context include dimethyl sulfate, methanol, or methyl chloride. google.comthieme-connect.degoogleapis.com
For example, hydrazine hydrochloride can be reacted with methanol in the presence of a catalyst like hydrazine dihydrochloride or methyl chloride at temperatures of 90°C to 140°C. googleapis.com Another method involves reacting hydrazine hydrate with methanol under inert gas shielding, using catalysts like sodium hydrogensulfite and paratoluenesulfonic acid sodium salt, with reported yields of up to 98.2%. google.com The use of protecting groups on one of the hydrazine's nitrogen atoms is another strategy to direct alkylation to the other nitrogen, though this adds extra steps to the synthesis. psu.edu
An alternative route to alkylhydrazines involves the reduction of N-nitroso compounds (nitrosamines). psu.edu This method is particularly known for the industrial production of 1,1-dimethylhydrazine (B165182), where N-nitrosodimethylamine is reduced to the corresponding hydrazine. google.comepa.gov The N-nitrosodimethylamine intermediate is synthesized from dimethylamine. epa.gov
This principle can be applied to the synthesis of monomethylhydrazine. The synthesis would start with the preparation of N-nitrosomethylamine. This precursor can then be reduced to monomethylhydrazine. A common method for this reduction is catalytic hydrogenation, often using a palladium catalyst. google.com The reaction is typically carried out at controlled temperatures (e.g., below 60°C) and can be performed in an aqueous medium. google.com The preparation of the N-nitroso-N-methylhydrazine precursor itself can be achieved by reacting methylhydrazine with a nitrosating agent like isopentyl nitrite. scispace.comoup.com While effective, a major drawback of this route is the highly carcinogenic nature of many N-nitroso compounds, which requires stringent handling procedures. psu.edu
Isolation and Purification Strategies in Synthetic Processes
Regardless of the synthetic route, the final product, methylhydrazine, is typically obtained in a mixture containing unreacted starting materials, byproducts, solvents, and, in many cases, as its hydrochloride salt. google.comgoogle.com Therefore, effective isolation and purification strategies are essential.
A common and critical step is the "freeing" or liberation of the methylhydrazine base from its hydrochloride salt. patsnap.com This is typically achieved by adding a stronger base. While inorganic bases like sodium hydroxide (B78521) can be used, processes using an organic base with a high boiling point (e.g., >120°C) and a pKa greater than 7 have also been developed. google.comgoogle.com In some processes, hydrazine hydrate itself is used to free the methylhydrazine. google.compatsnap.com
Environmental and Safety Considerations in Methylhydrazine Synthesis
The synthesis of methylhydrazine, and subsequently its hydrochloride salt, involves the use of highly reactive and toxic substances, necessitating stringent environmental and safety protocols. The manufacturing processes are governed by strict regulations to mitigate risks to personnel, the public, and the environment. Key considerations include the management of hazardous waste streams, adherence to regulatory frameworks, and the implementation of robust process safety measures.
Waste Disposal and Environmental Impact
The production of methylhydrazine generates various waste streams that require careful management due to their toxicity and potential environmental impact. These streams include unreacted raw materials, byproducts, and contaminated solvents.
Waste Streams and Byproducts: Common synthesis routes, such as the Raschig process and its modifications, can produce toxic byproducts. For instance, the Raschig process involves the reaction of chloramine with methylamine. nih.gov Incomplete reactions or side reactions can lead to the formation of various chlorinated and organic nitrogen compounds. One improved method based on the hydrochloric acid methanol hydrazine hydrate process notes the problem of forming highly toxic polybasic hydrazine byproducts in the reaction solution. patsnap.com The use of certain reagents, like dimethyl sulfate, can result in large amounts of intractable sodium salts, adding to processing costs and creating environmental issues. eiga.euchemreg.net
Treatment and Disposal Methods: Due to its hazardous nature, methylhydrazine and its associated wastes are classified as hazardous by the U.S. Environmental Protection Agency (EPA) under RCRA waste number P068. nih.gov Generators of this waste must comply with EPA regulations for treatment, storage, and disposal. nih.govcdc.gov Acceptable disposal methods for hydrazine-containing wastes include:
Incineration: Liquid injection or fluidized bed incineration are effective methods for destroying these wastes. cdc.gov
Chemical Oxidation: Spills of hydrazine fuels can be treated with oxidizing agents like sodium or calcium hypochlorite or hydrogen peroxide before disposal. cdc.gov However, incomplete oxidation of related compounds like 1,1-dimethylhydrazine can form carcinogenic byproducts such as N-nitrosoalkylamines. cdc.gov Ozonation has been shown to effectively reduce concentrations of hydrazine fuels and their byproducts to environmentally acceptable levels. cdc.gov
Biodegradation: While methylhydrazine is toxic to many microorganisms, specific strains have been shown to degrade it. nih.govnih.gov Fixed-film bioreactors using immobilized microbes like Achromobacter sp. and Rhodococcus sp. have demonstrated success in treating wastewater contaminated with methylhydrazine and hydrazine. nih.gov
Regulatory Compliance
The manufacturing of methylhydrazine is subject to a complex web of international, national, and local regulations due to the hazardous properties of the chemical.
Occupational Exposure Limits: Regulatory bodies worldwide have established strict occupational exposure limits (OELs) to protect workers. These limits define the maximum concentration of methylhydrazine vapor in the air to which a worker can be exposed over a specified period.
| Regulatory Body | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| OSHA (USA) | PEL (Ceiling) | 0.2 ppm | 0.35 mg/m³ | Not to be exceeded at any time. patsnap.comnj.gov |
| NIOSH (USA) | REL (Ceiling) | 0.04 ppm | 0.08 mg/m³ | For a 2-hour period. patsnap.comnj.gov |
| ACGIH (USA) | TLV (TWA) | 0.01 ppm | - | 8-hour time-weighted average. nj.gov |
| Australia (SWA) | TWA | 0.01 ppm | 0.019 mg/m³ | Time-weighted average. industrialchemicals.gov.au |
Hazard Classifications and Regulations:
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies the related compound hydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. nih.gov The National Institute for Occupational Safety and Health (NIOSH) considers methylhydrazine a potential occupational carcinogen. nih.govpatsnap.com In California, methylhydrazine is listed as a chemical known to cause cancer under Proposition 65. ca.gov
Process Safety Management (PSM): In the United States, OSHA's PSM standard (29 CFR 1910.119) applies to facilities that handle highly hazardous chemicals above a certain threshold quantity. osha.gov For methylhydrazine, this threshold is 100 pounds (approximately 45 kg), mandating that facilities implement comprehensive safety programs. wikipedia.org These programs include elements like process hazard analysis, employee training, management of change, and emergency planning. osha.govwikipedia.org
REACH (Europe): In the European Union, hydrazine is classified as a carcinogenic category 1B substance and has been identified as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. iaea.org This requires manufacturers and importers to register the substance with the European Chemicals Agency (ECHA) and manage its risks appropriately. iaea.org
Process Safety
Ensuring process safety during methylhydrazine synthesis is critical to prevent catastrophic incidents like fires, explosions, or toxic releases. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls:
Closed Systems: The use of closed systems and automated processes is paramount to minimize worker exposure and prevent releases. industrialchemicals.gov.au This includes automatic pumping of liquids from storage to reactors. nj.gov
Ventilation: Local exhaust ventilation must be installed at points of potential chemical release to capture vapors at the source. nj.gov
Explosion-Proof Equipment: Given that methylhydrazine is a flammable liquid with a low flash point, all electrical equipment and fittings in areas where it is handled must be explosion-proof. nj.gov
Process Control and Monitoring: Continuous monitoring of critical parameters like temperature, pressure, and flow is essential. The Raschig process, for example, involves a highly exothermic reaction, and the intermediate monochloramine can decompose hazardously at temperatures as low as 36°C, necessitating efficient cooling and temperature control. researchgate.netresearchgate.net
Administrative Controls and Safe Work Practices:
Operating Procedures: Detailed, written operating procedures must be in place for all stages of the synthesis, including startup, shutdown, and normal operation. osha.govwikipedia.org
Permit-to-Work Systems: "Hot work" permits are required for any activity that could introduce an ignition source, such as welding or grinding. osha.govwikipedia.org
Emergency Planning: Facilities must have a comprehensive emergency response plan detailing procedures for spills, fires, and exposures. osha.govwikipedia.org This includes providing eyewash fountains and emergency showers in the immediate work area. nj.gov
Training: All personnel involved in the synthesis process must receive extensive training on the hazards of the chemicals, safe operating procedures, emergency response, and the proper use of personal protective equipment. nj.govwikipedia.org
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Required PPE for handling methylhydrazine includes:
Chemical Reactivity, Reaction Mechanisms, and Organic Transformations
Redox Chemistry and Reducing Capabilities
The mechanism is believed to be analogous to the electrooxidation of hydrazine (B178648), which suggests an initial two-electron oxidation. However, the subsequent reactions of the methylhydrazine intermediates are too fast to be isolated or studied conveniently. beilstein-journals.org This rapid decomposition highlights the high reactivity of the transient species formed during the oxidation process. The over-all four-electron wave observed in chronopotentiometric results confirms the stoichiometry of the reaction, even though the specific intermediates remain elusive due to their short lifetimes. beilstein-journals.org
Methylhydrazine serves as an effective reducing agent for certain organic functionalities, most notably for the reduction of nitroarenes to their corresponding arylamines. This transformation is highly valuable in organic synthesis. In combination with a cobalt catalyst, methylhydrazine can chemoselectively reduce nitroarenes in excellent yields. While other hydrazine derivatives are also used for this purpose, methylhydrazine offers a potent option for this conversion.
A notable application is the photoinduced reduction of nitroarenes. This method can selectively produce N-arylhydroxylamines in high yields with a broad scope and excellent functional group tolerance. Remarkably, this reaction proceeds without the need for a catalyst or other additives, relying solely on light and methylhydrazine.
While methylhydrazine is a versatile reducing agent, its application in the epoxidation of alkenes is not a commonly reported transformation. The literature on epoxide synthesis primarily focuses on oxidizing agents, and the use of a hydrazine derivative like methylhydrazine in this context is not standard.
Table 1: Reduction of Aromatic Nitro Compounds with Methylhydrazine
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Nitroarenes | Cobalt Catalyst, Polar Protic Solvent | Arylamines | Excellent |
| Nitroarenes | Light (Photoinduced) | N-Arylhydroxylamines | High |
Nucleophilic Addition and Condensation Reactions
Methylhydrazine, like other primary amines and hydrazine itself, readily undergoes nucleophilic addition and condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial reaction involves the nucleophilic attack of the terminal amino group of methylhydrazine on the electrophilic carbonyl carbon. This is followed by dehydration to form a C=N double bond, yielding a methylhydrazone. wikipedia.orgstackexchange.comlibretexts.org
The mechanism is analogous to imine formation and can proceed under either acidic or basic conditions. stackexchange.comresearchgate.net The enhanced nucleophilicity of hydrazine derivatives compared to simple amines facilitates this reaction. chemtube3d.com Depending on the stoichiometry and reaction conditions, the initial hydrazone can sometimes react with a second equivalent of the carbonyl compound, though the formation of the simple methylhydrazone is the primary transformation. These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. wikipedia.orglibretexts.org
Methylhydrazine is a key building block in cycloaddition reactions for the synthesis of five-membered heterocyclic compounds, particularly pyrazolines and pyrazoles. The most common route involves the reaction of methylhydrazine with α,β-unsaturated aldehydes or ketones. researchgate.net This reaction proceeds via an initial Michael addition of the methylhydrazine to the conjugated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.net
Another significant pathway is the condensation of methylhydrazine with 1,3-dicarbonyl compounds. This reaction, often referred to as the Knorr pyrazole synthesis, leads directly to the formation of the aromatic pyrazole ring. beilstein-journals.orgnih.gov A limitation of using methylhydrazine in these syntheses is the potential formation of two different regioisomers, depending on which nitrogen atom of the methylhydrazine participates in the initial and final steps of the cyclization. beilstein-journals.orgnih.gov Careful control of reaction conditions is often necessary to achieve regioselectivity. beilstein-journals.orgnih.gov
Anomalous Reactivity with Esters and Complex Reaction Pathways
While the reaction of hydrazine hydrate (B1144303) with esters is a standard method for preparing hydrazides, methylhydrazine exhibits anomalous behavior in similar reactions. okstate.edu Instead of the expected formation of N-methylhydrazides, reactions with certain esters can follow complex and unexpected pathways.
A striking example is the reaction between ethyl p-nitrobenzoate and methylhydrazine. This reaction does not yield the corresponding hydrazide but instead produces diethyl azobenzene-4,4'-dicarboxylate in good yield, without the need for a catalyst. okstate.edu This outcome suggests that methylhydrazine acts as both a reducing agent for the nitro group and a coupling agent, a reactivity pattern that contrasts sharply with that of hydrazine hydrate under similar conditions. okstate.edu This anomalous behavior has also been observed with unsymmetrical dimethylhydrazine. okstate.edu The general reactivity of methylhydrazine with esters is often lower than that of hydrazine, and attempts to synthesize N-methylhydrazides can result in little to no product. okstate.eduacs.org
Table 2: Anomalous Reaction of Methylhydrazine with Ethyl p-Nitrobenzoate
| Reactants | Expected Product | Observed Product | Reference |
|---|---|---|---|
| Methylhydrazine + Ethyl p-nitrobenzoate | p-Nitro-N-methylbenzohydrazide | Diethyl azobenzene-4,4'-dicarboxylate | okstate.edu |
Coordination Chemistry and Metal Complex Formation
Methylhydrazine, as a ligand, demonstrates notable coordination chemistry, primarily forming complexes with transition metals. The coordination typically occurs through the more accessible and less sterically hindered terminal nitrogen atom. While the substituted nitrogen atom is considered more basic, structural studies of metal complexes with methylhydrazine and its derivatives consistently show binding through the unsubstituted -NH2 group.
In specific instances with rhodium(III) porphyrins, methylhydrazine participates in the formation of both monomeric and dimeric complexes. For example, when an aqueous solution of N,N'-dimethylhydrazine dihydrochloride (B599025) is basified and reacted with a rhodium porphyrin complex in dichloromethane, a 1:1 complex is formed. kombyonyx.com In this complex, the hydrazine ligand coordinates to the rhodium center. The formation of this complex can introduce a chiral center at the bound nitrogen atom, leading to more complex NMR spectra. kombyonyx.com
Furthermore, under certain conditions, methylhydrazine can act as a bridging ligand between two metal centers. A notable example is the formation of a dimeric rhodium porphyrin complex where the hydrazine molecule is coordinated in a trans geometry, bridging two rhodium atoms. kombyonyx.com The N-N bond length in such a bridging hydrazine complex is within the typical range reported for these types of structures. kombyonyx.com The relative orientation of the large porphyrin molecules is influenced by the need to minimize steric hindrance between their peripheral substituents. kombyonyx.com
| Complex Type | Metal Center | Ligand | Coordination Mode | Key Structural Feature |
|---|---|---|---|---|
| Monomeric | Rhodium(III) | N,N'-dimethylhydrazine | 1:1 coordination | Creates a chiral center at the bound nitrogen. |
| Dimeric | Rhodium(III) | Hydrazine | Bridging ligand | Rh-N-N-Rh torsion angle of 178.5(1)°. |
Chemical Degradation Kinetics and Pathways
The chemical degradation of methylhydrazine (MMH) has been investigated under various conditions, revealing multiple decomposition pathways. The stability of its salts, such as methylhydrazine hydrochloride, is markedly different from the parent compound.
The stability of methylhydrazine is significantly influenced by the presence of other chemical species. In solution, transition metal salts can catalyze the decomposition of MMH. For instance, in the presence of Ni(II), Fe(II), and Fe(III) ions, MMH at 200°C was completely destroyed within five minutes. dtic.mil Copper(II) ions also catalyze the decomposition, but at a considerably slower rate. dtic.mil
In contrast, the acid salt this compound demonstrates significant stability. In an aqueous acid solution at 72.8°C, the hydrochloride salt was found to be perfectly stable over a period of 346 hours. dtic.mil This is in stark contrast to the nitrate salt (MMH·HNO3), which decomposed by 73% under the same conditions. dtic.mil The decomposition products of the nitrate salt included nitrogen (N2), methylamine (CH3NH2), ammonia (B1221849) (NH3), and ethane (C2H6), suggesting the involvement of methyl radicals. dtic.mil
| Compound | Conditions | Observation | Reference |
|---|---|---|---|
| Methylhydrazine (MMH) | 200°C, in hexadecane with Ni(II), Fe(II), or Fe(III) salts | Complete decomposition within 5 minutes. | dtic.mil |
| Methylhydrazine (MMH) | 200°C, in hexadecane with Cu(II) salt | 72% decomposition in 72 hours. | dtic.mil |
| This compound (MMH·HCl) | 72.8°C, in aqueous HCl solution | Perfectly stable for 346 hours. | dtic.mil |
| Methylhydrazine nitrate (MMH·HNO3) | 72.8°C, in aqueous HNO3 solution | 73% decomposition in 346 hours. | dtic.mil |
Advanced Analytical Methodologies for Methylhydrazine Hydrochloride Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental in the analysis of methylhydrazine hydrochloride, often requiring derivatization to enhance the analyte's stability and detectability.
Gas chromatography is a powerful tool for the separation and analysis of volatile compounds. However, due to the polarity and reactivity of methylhydrazine, direct GC analysis is challenging. Derivatization is a common strategy to convert methylhydrazine into a more volatile and thermally stable derivative suitable for GC analysis.
A notable derivatization approach involves the reaction of methylhydrazine with a ketone, such as acetone (B3395972). In this method, acetone can serve as both the dissolving solvent and the derivatizing agent, reacting with methylhydrazine to form acetone methylhydrazone. nih.govoup.comresearchgate.netresearchgate.net This derivative is more stable and amenable to GC separation. The subsequent analysis is typically performed using a mass spectrometer (MS) as the detector, which provides high sensitivity and selectivity. The use of selected ion monitoring (SIM) mode in MS allows for the detection of trace levels of methylhydrazine, with the molecular ion of acetone methylhydrazone (m/z 86) often being monitored for quantification. nih.govoup.com
Another approach is the use of in-situ derivatization with aliphatic aldehydes, such as pentanal, followed by thermal desorption gas chromatography-mass spectrometry (TD-GC-MS). researchgate.net This method has been successfully applied to the analysis of methylhydrazine in complex matrices like soil.
Table 1: GC-MS Parameters for the Analysis of Methylhydrazine as Acetone Methylhydrazone
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Acetone |
| Injector Temperature | 150°C |
| Oven Temperature Program | Initial 40°C for 10 min, ramp at 20°C/min to 150°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 86 |
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the analysis of methylhydrazine and its derivatives in various samples, including biological fluids. researchgate.netnih.govepa.govsemanticscholar.org Similar to GC, derivatization is a key step in LC methods to improve the chromatographic behavior and detection of these compounds.
One effective derivatizing agent is p-tolualdehyde, which reacts with hydrazines to form stable hydrazones. researchgate.netnih.govepa.govsemanticscholar.org The resulting derivatives can be separated on a C18 column using gradient elution and detected with high sensitivity using tandem mass spectrometry. The optimized mass transition ion-pairs for the derivatives are monitored for quantification.
A promising alternative to conventional reversed-phase LC is hydrophilic interaction liquid chromatography (HILIC). HILIC is particularly suitable for the separation of polar compounds like hydrazines. A method combining a zwitterionic sulfobetaine (B10348) stationary phase in HILIC mode with amperometric detection has been developed for the simultaneous determination of hydrazine (B178648), methylhydrazine, and 1,1-dimethylhydrazine (B165182). researchgate.net This approach offers high separation efficiency and sensitivity without the need for derivatization.
Table 2: LC-Based Methodologies for Methylhydrazine Analysis
| Technique | Derivatizing Agent | Separation Column | Mobile Phase | Detection |
|---|---|---|---|---|
| LC-MS/MS | p-tolualdehyde | C18 | Gradient elution | Tandem Mass Spectrometry (MS/MS) |
| HILIC | None | Zwitterionic sulfobetaine | Acetonitrile/aqueous phosphate (B84403) buffer (pH 2.5) | Amperometric (working electrode potential: 1.1 V) |
Spectroscopic Analysis for Structural and Quantitative Determination
Spectroscopic techniques are invaluable for both the quantitative determination and the structural elucidation of methylhydrazine and its reaction products.
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of hydrazines, typically after derivatization to form a chromophore that absorbs light in the visible region.
A notable derivatizing agent is 5-Nitro-2-furaldehyde, which reacts with hydrazine, methylhydrazine, and 1,1-dimethylhydrazine to produce colored derivatives with distinct absorption maxima. researchgate.net The reaction conditions, including pH, temperature, and reagent concentration, have been optimized to ensure complete derivatization. The molar absorption coefficients of the resulting hydrazones have been determined, allowing for sensitive quantification. researchgate.net
Another common reagent is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with hydrazine in an acidic medium to form a yellow-colored azine complex with a maximum absorption at 460 nm. researchgate.netscirp.org This method is simple, rapid, and has been applied to the analysis of hydrazine in various samples.
Table 3: Molar Absorption Coefficients of Hydrazine Derivatives with 5-Nitro-2-furaldehyde
| Compound | Molar Absorption Coefficient (L mol⁻¹ cm⁻¹) at 385 nm | Molar Absorption Coefficient (L mol⁻¹ cm⁻¹) at 420 nm | Molar Absorption Coefficient (L mol⁻¹ cm⁻¹) at 454 nm |
|---|---|---|---|
| Hydrazine Derivative | 10200 ± 250 | 7700 ± 90 | 3400 ± 50 |
| Methylhydrazine Derivative | 6500 ± 75 | 14400 ± 330 | 10700 ± 250 |
| 1,1-Dimethylhydrazine Derivative | 9100 ± 140 | 13700 ± 300 | 16700 ± 400 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of molecules and for studying reaction mechanisms.
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. libretexts.org In the context of methylhydrazine research, NMR is used to characterize reaction products and to monitor the progress of reactions. For example, in the synthesis of new compounds using methylhydrazine as a reactant, NMR analysis is crucial for confirming the structure of the product and for identifying any intermediates or byproducts. mnstate.edu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting IR spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For hydrazine derivatives, IR spectroscopy can be used to identify the presence of N-H, C-N, and other characteristic bonds, aiding in the structural confirmation of these compounds. For instance, the FTIR spectrum of hydralazine (B1673433) hydrochloride, a related hydrazine derivative, is used for its characterization. researchgate.net
Electrochemical Analysis for Mechanistic and Quantitative Studies
Electrochemical methods provide valuable insights into the redox behavior of methylhydrazine and can be used for both mechanistic and quantitative studies.
The electrooxidation of methylhydrazine at a platinum electrode has been investigated using techniques such as chronopotentiometry and coulometry. utexas.edu These studies have revealed that methylhydrazine undergoes a four-electron oxidation process, resulting in the formation of nitrogen and methanol (B129727). utexas.edu
Cyclic voltammetry (CV) is another powerful electrochemical technique used to study the redox processes of chemical species. lcms.czresearchgate.netrsc.orgnih.gov By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of a compound and the kinetics of the electron transfer reactions. While specific CV studies on this compound are not detailed in the provided context, the principles of CV are widely applied to understand the electrochemical behavior of related compounds and are essential for developing electrochemical sensors for their detection.
Development of Specific Detection Reagents and Derivatization Strategies
The inherent reactivity and low UV absorbance of this compound necessitate the use of derivatization to enhance its detectability by common analytical techniques like spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC). Derivatization converts the analyte into a more stable and easily detectable derivative, often with a chromophore or fluorophore.
A notable derivatizing agent is 5-Nitro-2-furaldehyde . This reagent reacts with methylhydrazine to form a colored derivative, enabling its spectrophotometric determination. Research has optimized the reaction conditions, including pH, reagent concentration, temperature, and reaction time, to achieve low detection limits. google.com This method allows for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. google.com
Another effective and straightforward derivatization strategy involves the use of acetone . Acetone serves a dual purpose as both a dissolving solvent for the drug substance and a derivatizing agent for methylhydrazine. nih.gov The reaction produces acetone methylhydrazone, a derivative that is amenable to GC-Mass Spectrometry (MS) analysis. This approach is particularly advantageous as it eliminates the need for a separate post-derivatization sample clean-up step, streamlining the analytical workflow. nih.gov
Other aldehyde and ketone-based reagents have also been explored for the derivatization of hydrazines. The selection of the derivatizing agent is critical and depends on the analytical technique to be employed and the sample matrix. The ideal reagent should react quickly and specifically with methylhydrazine to form a single, stable derivative with strong absorption or fluorescence characteristics.
Interactive Table: Derivatization Reagents for Methylhydrazine Analysis
| Derivatizing Agent | Analytical Technique | Derivative Formed | Key Advantages |
|---|---|---|---|
| 5-Nitro-2-furaldehyde | Spectrophotometry, HPLC | Colored hydrazone | High sensitivity, allows simultaneous analysis of related hydrazines google.com |
Challenges in Reactive Molecule Analysis and Impurity Control
The analysis of reactive molecules like this compound is fraught with challenges that demand careful consideration and specialized analytical strategies. Its high reactivity makes it susceptible to degradation and side reactions, which can lead to inaccurate quantification and the misidentification of impurities.
One of the primary challenges is the inherent instability of methylhydrazine, which can readily undergo oxidation or react with components of the sample matrix or the analytical system itself. This necessitates rapid sample processing and, in many cases, immediate derivatization to stabilize the analyte. The choice of solvent is also critical to prevent degradation.
Impurity profiling of this compound is another significant challenge. Impurities can arise from the manufacturing process, degradation, or interaction with other substances. Given that methylhydrazine itself is a known mutagen and a suspected human carcinogen, the control of its impurities is of paramount importance, especially in pharmaceutical applications. oup.com Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and quantification of impurities in active pharmaceutical ingredients (APIs). nih.gov
The development of validated analytical methods for impurity determination is crucial for quality control. researchgate.net These methods must be sensitive enough to detect impurities at trace levels and specific enough to distinguish them from the parent compound and other components in the sample matrix. Techniques such as HPLC and GC-MS are often employed for this purpose. oup.com For instance, a GC-MS method was developed as a limit test for analyzing trace levels of methylhydrazine as an impurity in an experimental drug substance. oup.com
Furthermore, the reactive nature of methylhydrazine can lead to the formation of artifacts during the analytical process. For example, it can react with residual aldehydes or ketones in solvents or on analytical instrumentation, leading to the formation of unexpected derivatives and complicating the analysis. Therefore, meticulous cleaning of equipment and the use of high-purity reagents are essential.
Interactive Table: Challenges and Mitigation Strategies in this compound Analysis
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Analyte Instability | Methylhydrazine is prone to oxidation and degradation. | Rapid sample processing, immediate derivatization, use of appropriate solvents. |
| Impurity Profiling | Difficult to detect and identify trace-level impurities due to the reactive nature of the parent compound. | Development of sensitive and specific validated analytical methods (e.g., HPLC, GC-MS), adherence to regulatory guidelines. oup.comresearchgate.net |
| Formation of Artifacts | Potential for reaction with residual chemicals in the analytical system. | Thorough cleaning of instrumentation, use of high-purity solvents and reagents. |
Toxicological Research and Biochemical Mechanisms of Action
Mechanisms of Acute and Chronic Toxicity
Methylhydrazine hydrochloride is a potent neurotoxin, with its acute effects on the central nervous system (CNS) being one of its most critical toxicological endpoints. Exposure can lead to a range of neurological symptoms including excitability, tremors, ataxia (loss of coordination), seizures, convulsions, and in severe cases, coma and death nih.govnj.gov. The primary biochemical mechanism underlying these effects is the disruption of the gamma-aminobutyric acid (GABA) system in the brain nih.gov.
GABA is the primary inhibitory neurotransmitter in the CNS, responsible for reducing neuronal excitability. A decrease in GABA levels leads to a state of hyperexcitability, resulting in uncontrolled neuronal firing that manifests as convulsions and seizures. Methylhydrazine and its parent compound, hydrazine (B178648), interfere with GABA synthesis through a well-defined pathway involving pyridoxine (vitamin B6) nih.gov.
The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), which requires pyridoxal 5'-phosphate (P5P), the active form of vitamin B6, as an essential cofactor. Hydrazine compounds, including methylhydrazine, inhibit the enzyme pyridoxine phosphokinase. This enzyme is crucial for converting pyridoxine into P5P nih.gov. By inhibiting this enzyme, methylhydrazine effectively creates a functional pyridoxine deficiency, which in turn limits the activity of GAD. The resulting reduction in GABA synthesis disrupts the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, leading to the severe neurotoxic symptoms observed nih.gov. The convulsive effects of methylhydrazine have been localized to originate in a pre-pontine area of the brain stem dtic.mil. The critical role of the GABA pathway is further evidenced by the fact that administration of pyridoxine hydrochloride can successfully prevent the convulsive and lethal effects of methylhydrazine nih.gov.
This compound exerts significant toxicity on the hematological system, primarily causing a dose-related hemolytic anemia dtic.mil. This condition is characterized by the premature destruction of red blood cells (erythrocytes). The key mechanisms involve oxidative damage to hemoglobin and the red blood cell membrane nih.govpeerj.com.
Exposure to methylhydrazine leads to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin nj.govdtic.mil. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and, at high levels, cyanosis (a blueish discoloration of the skin) nj.govmedscape.com. This interference with oxygen transport is a condition known as methemoglobinemia nj.govnih.govnih.gov.
The oxidative stress induced by methylhydrazine and its metabolites also causes the denaturation and precipitation of hemoglobin within the erythrocytes. These precipitates aggregate to form intracellular inclusions known as Heinz bodies nih.govdtic.mil. The formation of Heinz bodies, along with other oxidative damage to the cell membrane, increases the rigidity of the red blood cells. These less deformable cells are recognized as abnormal and are subsequently removed from circulation and destroyed by macrophages in the spleen and liver, leading to hemolytic anemia dtic.milmdpi.com. Studies have shown that monomethylhydrazine (MMH) is a potent inducer of both methemoglobin and Heinz body formation, leading to a decrease in hemoglobin concentration, hematocrit, and red blood cell count dtic.mil.
| Hydrazine Compound | Heme:Compound Molar Ratio | Methemoglobin % (1-hour exposure) |
| Monomethylhydrazine (MMH) | 1:1 | >50% |
| Monomethylhydrazine (MMH) | 2:1 | 45% |
| Monomethylhydrazine (MMH) | 4:1 | 30% |
| Monomethylhydrazine (MMH) | 8:1 | 15% |
| Monomethylhydrazine (MMH) | 16:1 | 5% |
| Hydrazine (Hz) | 1:1 | ~10% |
| Hydrazine (Hz) | 2:1 | ~5% |
| Hydrazine (Hz) | 4:1 | <5% |
| Data derived from in vitro studies on human red blood cells. dtic.mil |
Both acute and chronic exposure to methylhydrazine can result in significant damage to the liver and kidneys nih.govnj.govepa.gov. In humans, fatal hepatic necrosis has been documented following the ingestion of poisonous mushrooms that contain methylhydrazine epa.gov. Animal studies have consistently shown that chronic inhalation exposure impairs the function of both the liver and kidneys epa.gov.
The mechanism of hepatotoxicity is believed to involve metabolic activation of hydrazine compounds by cytochrome P450 enzymes (specifically CYP2E1) in the liver. This process generates reactive metabolites that induce oxidative stress and disrupt lipid metabolism nih.govucl.ac.uk. The resulting cellular damage can manifest as focal hepatic necrosis, cell degeneration, and steatosis (fatty liver) nih.govucl.ac.uk. Fatty liver appears to be a major manifestation of acute toxicity, with research indicating an increase in lipid synthesis following exposure ucl.ac.uk.
Renal toxicity is also a noted effect. Studies in mice have observed hemosiderosis, an excess deposition of iron, in the renal tubules following inhalation exposure to monomethylhydrazine ornl.gov. This is likely a secondary effect of the extensive hemolysis, where the kidneys are overloaded with iron-containing pigments from the breakdown of red blood cells. This overload can lead to tubular damage and impaired kidney function.
Methylhydrazine is a highly corrosive and irritating substance to the skin, eyes, and mucous membranes of the respiratory tract nih.govepa.gov. The mechanism of irritation is related to its caustic and reactive nature. As a strong alkali, it can cause direct chemical burns and liquefactive necrosis upon contact with tissues nih.gov.
Inhalation of methylhydrazine vapors causes immediate irritation to the nasal passages and throat nih.govnj.gov. Symptoms of acute inhalation exposure include a burning sensation in the nose and face, sore throat, coughing, chest tightness, and dyspnea (shortness of breath) nih.gov. The direct caustic action on the mucosal lining of the respiratory tract can lead to inflammation and, in cases of high exposure, can progress to delayed pulmonary edema—a serious condition where fluid accumulates in the lungs nj.govnih.gov. Ocular exposure can cause severe irritation, lacrimation (tearing), and redness, with the potential for permanent eye damage nih.govnj.gov.
Genotoxicity and Carcinogenicity Studies
The genotoxicity of methylhydrazine has been evaluated in various test systems, with results indicating a potential for DNA damage. In vitro studies using bacterial systems have provided some evidence of mutagenic activity nih.gov. However, studies in mammalian cell systems have not shown gene mutations nih.govnih.gov.
Despite the negative results in some mammalian gene mutation assays, other evidence points towards a genotoxic mechanism. Methylhydrazine sulfate has been shown to elicit a positive response in the hepatocyte primary culture/DNA repair test in both rat and mouse hepatocytes nih.govnih.govscispace.com. A positive result in this assay indicates that the substance has caused DNA damage which, in turn, has triggered the cell's DNA repair mechanisms. This suggests that methylhydrazine is capable of damaging the DNA of liver cells.
Furthermore, research has shown that monomethylhydrazine is genotoxic both in vitro and in vivo, forming methyl DNA adducts in vivo uzh.ch. The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. While some in vivo studies, such as the dominant lethal assay in rats and mice, have been negative, conflicting results have been reported for DNA damage in the liver using the alkaline elution technique nih.gov. The National Institute for Occupational Safety and Health (NIOSH) considers methylhydrazine and its salts to be potential occupational carcinogens nih.gov.
| Assay Type | Test System | Compound Form | Result |
| Bacterial Reverse Mutation | Bacterial cells | Methylhydrazine | Positive (Some evidence) nih.gov |
| Gene Mutation | Mammalian cells | Methylhydrazine | Negative nih.gov |
| DNA Repair Test | Rat Hepatocytes | Methylhydrazine sulfate | Positive nih.govscispace.com |
| DNA Repair Test | Mouse Hepatocytes | Methylhydrazine sulfate | Positive nih.govscispace.com |
| Dominant Lethal Assay | Rats and Mice | N-methylhydrazine | Negative nih.gov |
| Micronucleus Test | Dogs | N-methylhydrazine | Negative nih.gov |
| DNA Damage (Alkaline Elution) | Rat Liver (in vivo) | N-methylhydrazine | Conflicting nih.gov |
| DNA Adduct Formation | In vivo | Monomethylhydrazine | Positive uzh.ch |
Methyl DNA Adduct Formation
The genotoxic potential of hydrazine derivatives is often linked to their ability to form covalent adducts with DNA, a critical initiating event in chemical carcinogenesis. Research into hydrazine analogs has demonstrated that metabolic activation can lead to the formation of a methylating intermediate, resulting in the production of O6-methylguanine and N7-methylguanine in DNA nih.gov. For instance, in vivo studies involving the administration of hydralazine (B1673433) to rats resulted in the measurable formation of N7-methylguanine in liver DNA nih.gov. This process suggests a pathway where the hydrazine derivative is metabolized into a reactive species capable of transferring a methyl group to guanine bases in the DNA strand nih.gov.
However, the formation of such adducts appears to be compound-specific and may depend on the animal model studied. In studies with hamsters administered high doses of methylhydrazine, researchers were unable to detect methylated guanine in liver DNA nih.gov. This finding suggests that direct DNA guanine methylation may not be a primary mechanism of toxicity for methylhydrazine in this species, unlike what has been observed with other hydrazine compounds in different biological systems nih.govnih.gov. The capacity for DNA adduct formation is a key differentiator in the toxicological profiles of various hydrazine derivatives.
Tumorigenic Effects in Animal Models
Methylhydrazine and its related compounds have demonstrated tumorigenic effects across various animal models, with the specific target organs varying by species and compound. Chronic administration of methylhydrazine and its salts has been shown to induce neoplasms in several tissues.
In Swiss mice, methylhydrazine and methylhydrazine sulfate have been linked to the development of lung neoplasms and Hodgkin's disease nih.gov. A derivative, N-methyl-N-formylhydrazine, administered to Swiss mice in drinking water for life, induced a significant incidence of tumors in the lungs, blood vessels, liver, and gallbladder nih.gov. Histopathological examination of these tumors revealed adenomas and adenocarcinomas of the lungs, angiomas and angiosarcomas of blood vessels, and benign hepatomas and liver cell carcinomas nih.gov.
Studies in hamsters exposed to methylhydrazine in drinking water reported an increased incidence of liver tumors and tumors of the cecum epa.gov. The Health Council of the Netherlands concluded that methylhydrazine should be considered a carcinogen based on animal studies where inhalation exposure led to both benign and malignant tumors in mice and hamsters industrialchemicals.gov.au.
The table below summarizes the observed tumorigenic effects in different animal models.
| Animal Model | Compound | Target Organs/Tissues | Tumor Types |
| Swiss Mice | Methylhydrazine / Methylhydrazine sulfate | Lungs, Lymphatic system | Lung Neoplasms, Hodgkin's Disease nih.gov |
| Swiss Mice | N-methyl-N-formylhydrazine | Lungs, Blood vessels, Liver, Gallbladder | Adenomas, Adenocarcinomas, Angiomas, Angiosarcomas, Benign Hepatomas, Liver Cell Carcinomas nih.gov |
| Hamsters | Methylhydrazine | Liver, Cecum | Liver Tumors, Cecum Tumors epa.gov |
It is noteworthy that some studies on rodents did not report an increased incidence of tumors, indicating potential variability in experimental outcomes epa.gov.
Comparative Carcinogenesis of Hydrazine Analogs
The carcinogenic properties of hydrazines vary significantly among different structural analogs. To date, at least 19 synthetic substituted hydrazines have been identified as tumorigenic in animal studies nih.gov. These compounds are found in various industrial, agricultural, and medical applications, leading to potential human exposure nih.gov.
The target organ for carcinogenicity can differ based on the specific hydrazine derivative. For example, studies comparing phenylhydrazine (B124118) hydrochloride and hydrazine sulfate in mice revealed different primary tumor sites. Phenylhydrazine hydrochloride tended to induce blood vessel tumors (angiomas and angiosarcomas), whereas hydrazine sulfate was associated with a higher incidence of lung tumors ca.gov. This demonstrates that small changes in the chemical structure can alter the tissue tropism of the carcinogenic effect.
Naturally occurring hydrazines also exhibit carcinogenic potential. N-methyl-N-formylhydrazine, found in the wild edible mushroom Gyromitra esculenta, is a known carcinogen nih.govnih.gov. Other examples include 4-hydroxymethylphenylhydrazine and its glutamyl derivative, which are present in the common cultivated mushroom, Agaricus bisporus nih.gov.
Furthermore, complex hydrazine derivatives like procarbazine hydrochloride, which has an N-isopropyl-α-(2-methylhydrazine) structure, have been evaluated in comparative carcinogenicity studies alongside other hydrazines, highlighting the broad carcinogenic activity within this chemical class ornl.gov.
Metabolic Activation and Biotransformation Pathways Affecting Toxicity
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates. This biotransformation is primarily mediated by enzymes in the liver and other tissues.
The cytochrome P450 (P450) family of enzymes plays a crucial role in the metabolism of hydrazines. Specific P450 isozymes, including 1A1, 1A2, 2B1, and 2E2, have been shown to oxidize hydrazines into toxic intermediates that can subsequently bind to cellular macromolecules nih.gov. Studies on arylhydrazines have demonstrated that cytochrome P-450-dependent enzymes are highly efficient in their metabolic activation, a process that can be inhibited by known P450 inhibitors like metyrapone and SKF-525A nih.gov.
The metabolic activation of methylhydrazine and its analogs leads to the formation of various highly reactive species, which are the ultimate mediators of toxicity. These include free radicals and carbocations nih.gov. The metabolism of acetylhydrazine, for example, by cytochrome P450 isozymes can lead to the formation of a reactive acetyl carbocation (CH₃CO⁺) that readily binds to liver macromolecules, with the severity of hepatotoxicity correlating with the extent of this covalent binding nih.gov.
Hydrazine derivatives have also been shown to generate reactive oxygen species, leading to a state of "oxidative stress." This condition can deplete cellular levels of reduced glutathione, compromising cell integrity and function nih.gov. Furthermore, some hydrazine derivatives can generate nitric oxide (•NO) in the presence of hydrogen peroxide. The formation of nitric oxide can lead to the generation of other reactive species, such as peroxynitrite and NO₂ radicals, which are known to induce DNA damage and nitrosylate proteins, further contributing to cellular dysfunction nih.gov.
In Vitro and In Vivo Toxicological Assay Methodologies
A variety of toxicological assays, both in vitro and in vivo, are utilized to evaluate the genotoxicity and carcinogenicity of methylhydrazine and related compounds. These methodologies provide critical data on the mechanisms of action and potential hazards.
In vivo assays are essential for understanding the effects of these compounds in a whole-organism context. Examples of such assays include:
Dominant Lethal Tests: Performed in mice and rats to assess for genetic damage in germ cells ornl.gov.
Unscheduled DNA Synthesis (UDS) Assays: Conducted in the liver of exposed rats to detect DNA repair, an indicator of DNA damage ornl.gov.
Host-Mediated Assays: These assays use a microbial indicator, such as Salmonella typhimurium, within a host animal (e.g., a mouse) to detect the formation of mutagenic metabolites in vivo ornl.gov.
Big Blue® Mouse Assay: A transgenic rodent mutagenesis assay used to measure gene mutations in specific tissues, such as the liver and lung, following exposure to a test compound nih.gov.
In vitro assays provide a controlled environment to investigate specific cellular and molecular mechanisms of toxicity. Common in vitro methods include:
Bacterial Reverse Mutation (Ames) Test: A widely used assay to detect the mutagenicity of a chemical by its ability to induce mutations in various strains of Salmonella typhimurium nih.gov.
Mammalian Cell Gene Mutation Assays: These tests, such as the CHO/HPRT assay or the Muta™Mouse lung epithelial cell (FE1) assay, are used to evaluate the potential of a substance to induce gene mutations in cultured mammalian cells nih.gov.
The table below provides a summary of key toxicological assays used for hydrazine compounds.
| Assay Type | Methodology | Purpose |
| In Vitro | Bacterial Reverse Mutation (Ames) Test | Screens for point mutations in bacteria nih.gov. |
| In Vitro | Muta™Mouse lung epithelial cell (FE1) assay | Detects gene mutations in mammalian cells nih.gov. |
| In Vivo | Big Blue® Mouse Assay | Measures gene mutation frequency in tissues of transgenic mice nih.gov. |
| In Vivo | Dominant Lethal Test | Assesses genetic damage to germ cells in rodents ornl.gov. |
| In Vivo | Unscheduled DNA Synthesis (UDS) | Measures DNA repair in response to DNA damage in rodent liver ornl.gov. |
| In Vivo | Host-Mediated Assay | Detects mutagenic metabolites formed in a host animal ornl.gov. |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Precursor in Pharmaceutical Intermediates Synthesis
Methylhydrazine hydrochloride is a key starting material in the synthesis of various pharmaceutical intermediates, contributing to the development of therapeutic agents. Its role is particularly notable in the generation of compounds with antitumor and antidepressant potential, as well as in the derivatization of molecules for pharmacological studies.
Methylhydrazine and its derivatives are recognized for their application in the synthesis of antitumor agents. Research has focused on creating analogs of procarbazine, a known antitumor drug, utilizing methylhydrazine derivatives. These synthetic efforts aim to develop new compounds with potential efficacy in treating conditions such as L-1210 leukemia.
While specific examples of antidepressant agents synthesized directly from this compound are not extensively detailed in available research, the broader class of hydrazine (B178648) derivatives is instrumental in constructing the core structures of some antidepressant molecules. Patents and chemical literature frequently cite monomethylhydrazine as a valuable compound widely used in the pharmaceutical industry, indicating its role as a key intermediate in the synthesis of various medicinal compounds.
Derivatization is a key process in medicinal chemistry for modifying a molecule to enhance its properties or to enable its detection and quantification. Methylhydrazine can be derivatized for analytical purposes, a technique that is also foundational in preparing compound libraries for pharmacological screening. For instance, methylhydrazine can be reacted with 5-nitro-2-furaldehyde. This reaction forms a colored derivative, a hydrazone, which allows for its spectrophotometric determination. The kinetics of this derivatization have been optimized, establishing specific conditions for pH, reagent concentration, temperature, and reaction time to ensure the quantitative transformation of methylhydrazine into its derivative.
Similarly, derivatization is employed for the analysis of methylhydrazine in environmental or occupational settings. For example, it can be determined in the air through a process of derivatization followed by gas chromatography, allowing for the simultaneous analysis of hydrazine and its methylated derivatives.
Precursor in Agrochemical Synthesis (e.g., pesticides, herbicides)
Methylhydrazine is an important intermediate in the synthesis of various agrochemicals. Patent literature frequently highlights the wide application of methylhydrazine in the production of pesticides. While specific, publicly available synthesis routes for commercial pesticides directly utilizing this compound are not always detailed, its role as a precursor is well-established within the chemical industry. The synthesis of pyrazolidinone compounds, which serve as intermediates for various agrochemicals, often involves the use of hydrazine compounds, showcasing the importance of this class of reagents in the agrochemical sector.
Role in the Synthesis of Polymers, Dyes, and Pigments
The application of hydrazine and its derivatives extends to polymer chemistry. For instance, poly(diacylhydrazine)s, a class of oxidatively degradable polymers, are synthesized from bishydrazide monomers. The synthesis of these monomers can involve a hydrazination step. Additionally, research has been conducted on the synthesis of new polymers based on s-triazine bishydrazino and bishydrazido derivatives. These polymers have shown potential applications as flame-retardant materials. Although these examples use hydrazine derivatives, they illustrate the potential utility of the hydrazine functional group in polymerization reactions. There is limited specific information in the reviewed literature regarding the direct use of this compound in the synthesis of dyes and pigments.
Advanced Organic Transformations and Reagent Applications
This compound is a valuable reagent in a variety of advanced organic transformations, particularly in the construction of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules.
Methylhydrazine is a key precursor in the synthesis of substituted triazoles and pyrazoles, which are important scaffolds in medicinal chemistry.
Triazoles: 1,2,4-triazole (B32235) derivatives can be synthesized by reacting methylhydrazine with N-formyl-acetamide derivatives. This method is noted for its efficiency and mild reaction conditions. More broadly, the synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved by reacting amidine reagents with various hydrazine hydrochloride salts, including both aromatic and aliphatic hydrazines.
Pyrazoles and Pyrazolidinones: The cyclocondensation of acetylenic ketones with methylhydrazine is a method used to synthesize regioisomeric pyrazoles. Pyrazolidinones, which are used as intermediates for agrochemicals, are synthesized from hydrazine compounds, demonstrating the utility of this class of reagents in forming such heterocyclic rings.
Enantioselective Epoxidation Reactions
Methylhydrazine has been identified as a key reagent in the enantioselective aerobic epoxidation of certain challenging substrates. Specifically, it has been successfully employed in the synthesis of epoxides that possess a tetrasubstituted trifluoromethylated carbon center. This is a significant achievement in organic synthesis as such compounds are of considerable interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group.
In a notable study, the epoxidation of β,β-disubstituted enones containing a trifluoromethyl group was achieved using atmospheric oxygen as the terminal oxidant, catalyzed by methylhydrazine. This reaction proceeds with high enantioselectivity, yielding optically active epoxides. The process is particularly valuable because it provides a direct method to access these complex chiral molecules from readily available starting materials. The reaction's success hinges on the specific catalytic activity of methylhydrazine in this aerobic oxidation process.
| Substrate | Product | Enantiomeric Excess (ee) |
| β,β-disubstituted enones | Epoxides with a tetrasubstituted trifluoromethylated carbon center | High |
This table summarizes the outcome of the methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones.
Applications as a High-Energy Fuel Component
Methylhydrazine, often in the form of monomethylhydrazine (MMH), is a well-established and widely utilized high-energy fuel component, particularly in military and aerospace applications. Its utility as a rocket propellant stems from a combination of desirable characteristics, including its high specific impulse, which is a measure of the efficiency of a rocket engine.
A key feature of methylhydrazine as a propellant is its hypergolic nature with certain oxidizers, most notably dinitrogen tetroxide (N2O4) and nitric acid. This means that it ignites spontaneously upon contact with the oxidizer, eliminating the need for a complex and potentially failure-prone ignition system. This reliability is a critical advantage in rocket engine design.
| Property | Description |
| Form | Monomethylhydrazine (MMH) |
| Key Characteristic | Hypergolic with oxidizers like N2O4 |
| Primary Application | Rocket propellant in military and aerospace |
| Advantages | High reliability due to spontaneous ignition, liquid at room temperature |
This table summarizes the key properties and applications of methylhydrazine as a high-energy fuel component.
Environmental Fate, Degradation, and Remediation Research
Environmental Degradation Pathways (e.g., in soil, air, water)
The environmental persistence and transformation of methylhydrazine are dictated by the specific conditions of the environmental compartment into which it is released.
In Soil: Methylhydrazine is expected to exhibit very high mobility in soil. nih.gov This high mobility suggests a potential for leaching into groundwater. The compound's behavior in soil is also influenced by its chemical properties. As a weak base, methylhydrazine can exist in a protonated form in moist soils. This cationic form may adsorb more readily to soil particles than the neutral molecule, which would reduce its mobility. nih.gov However, the protonated species is not volatile, meaning it will not easily escape from moist soil surfaces into the atmosphere. nih.gov The degradation of methylhydrazine in soil can be influenced by factors such as the presence of organic matter and metal ions. researchgate.net
In Air: When released into the atmosphere, methylhydrazine exists predominantly in the vapor phase due to its relatively high vapor pressure. nih.gov Its persistence in the air is limited by rapid degradation through reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 6 hours. nih.gov The reaction with ozone is even faster, with an estimated half-life ranging from 1 to 12 minutes. nih.gov This indicates that methylhydrazine is not a persistent atmospheric pollutant.
In Water: In aquatic environments, the degradation of methylhydrazine can be catalyzed by the presence of metal cations, such as copper (II) and iron (III), which are common in natural waters. nih.gov One study found the half-life of methylhydrazine in pond and seawater to be between 13.1 and 24.1 days, depending on the initial concentration. nih.gov As a weak base, it will partially exist in its protonated form in water, which affects its interaction with sediments and other dissolved species. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov
Chemical and Biochemical Degradation Mechanisms
The breakdown of methylhydrazine in the environment occurs through both chemical and biological processes.
Chemical Degradation: The chemical oxidation of methylhydrazine is a complex process and is often incomplete, leading to the formation of a variety of partial oxidation products. dtic.mil This is a concern for chemical neutralization procedures, as harmful byproducts could be generated. dtic.mil Thermal decomposition of methylhydrazine results in the formation of hydrogen cyanide (HCN), nitrogen (N2), and ammonia (B1221849) (NH3). dtic.mil In catalytic decomposition over certain catalysts, the primary products are nitrogen and hydrogen, as any ammonia formed is further broken down. dtic.mil The reaction of methylhydrazine with alpha-ketoglutaric acid is an irreversible neutralization reaction that produces 1-methyl-6-oxo-4,5-dihydro-pyridazine-3-carboxylic acid (mPCA), a more stable and less hazardous compound. ucf.edu
Biochemical Degradation: Several microorganisms have been shown to be capable of degrading methylhydrazine. The enzyme systems cytochrome P450 and monoamine oxidase are involved in the oxidative metabolism of hydrazine (B178648) derivatives. nih.gov Specific bacterial strains, such as Rhodococcus sp. and Achromobacter sp., have been identified as effective degraders of methylhydrazine in wastewater. researchgate.netresearchgate.net These microorganisms can utilize methylhydrazine as a source of carbon and nitrogen, breaking it down into less harmful substances. The efficiency of biodegradation can be influenced by factors such as the concentration of the contaminant, the presence of other organic matter, and the availability of oxygen. researchgate.net
Remediation Technologies and Strategies for Contaminated Media
Several technologies are being explored and utilized for the remediation of media contaminated with methylhydrazine.
Bioremediation has emerged as a promising and cost-effective strategy. The use of specific bacterial strains in bioreactors has shown high efficiency in treating wastewater containing methylhydrazine. In a laboratory-scale fixed-film trickle-bed reactor, immobilized cultures of Rhodococcus sp. and Achromobacter sp. were used to treat synthetic wastewater. nih.govresearchgate.net
The following table summarizes the performance of these bacteria in the bioreactor system:
| Microorganism | Initial Methylhydrazine Concentration (mg/mL) | Final Methylhydrazine Concentration (mg/mL) | Time (days) | Removal Efficiency (%) |
| Rhodococcus sp. | 10 | 2.5 | 12 | 75% |
| Achromobacter sp. | 10 | 5 | 12 | 50% |
These results demonstrate that continuous flow bioreactors can achieve significant degradation of methylhydrazine in contaminated wastewater. nih.govresearchgate.net The Rhodococcus species, in particular, showed a higher removal efficiency under the tested conditions. nih.govresearchgate.net
Another approach to remediation is chemical neutralization. The reaction of methylhydrazine with alpha-ketoglutaric acid to form a stable pyridazine (B1198779) derivative is a potential method for treating waste streams, rendering the methylhydrazine non-hazardous. ucf.edu
Future Research Directions and Emerging Paradigms
Computational Chemistry and Theoretical Modeling of Reactions and Interactions
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding the complex reaction kinetics and interactions of methylhydrazine. mdpi.com Theoretical calculations have been heavily relied upon to propose reaction mechanisms and rates, particularly for its pyrolysis and combustion characteristics. mdpi.com
Future research will likely focus on:
Refining Kinetic Models: Developing more comprehensive kinetic models for the gas-phase reactions of methylhydrazine, especially in complex systems like hypergolic propellants. researchgate.net For instance, detailed models for the monomethylhydrazine (MMH)/nitrogen tetroxide (NTO) system are crucial for predicting ignition delays and combustion performance. researchgate.net
Investigating Reaction Pathways: Using quantum chemical methods, such as the quantum Rice–Ramsperger–Kassel (QRRK) theory, to investigate the kinetics of thermal decomposition and identify the primary decomposition channels. mdpi.com
Modeling Autocatalytic Reactions: Simulating complex reaction profiles, such as the autocatalytic reduction of technetium(VII) by methylhydrazine, using logistic equations to model both stepwise and autocatalytic reduction pathways. researchgate.net
These computational approaches provide invaluable insights that are often difficult to obtain through experimental methods alone, paving the way for more controlled and efficient applications of methylhydrazine.
Development of Sustainable Synthetic Routes and Green Chemistry Initiatives
In line with the growing emphasis on green chemistry, a significant area of future research is the development of more sustainable and environmentally friendly methods for synthesizing methylhydrazine and its derivatives.
Key areas of development include:
Energy-Efficient Syntheses: Exploring the use of microwave irradiation to accelerate reaction rates, increase yields, and improve energy efficiency compared to conventional heating methods for the synthesis of related hydrazide compounds. researchgate.net
Improved Reaction Selectivity: Designing synthetic routes that enhance reaction selectivity and minimize the formation of overalkylated byproducts such as unsymmetrical dimethylhydrazine. google.com
The following table outlines a comparison between conventional and a potential green synthesis approach for hydrazides, highlighting key green chemistry metrics.
| Metric | Conventional Method | Green Method (Microwave-Assisted) |
| Energy Source | Conventional Reflux Heating | Microwave Irradiation |
| Reaction Time | 3-5 hours | 60-200 seconds |
| Yield | Generally lower | Higher |
| Atom Economy | Lower | Higher |
| Solvent Use | Often requires excess alcohol | Minimal or no solvent |
This table is a generalized comparison based on principles discussed for hydrazide synthesis.
Advanced Toxicological Assessment and Predictive Modeling
Given the known toxicity of methylhydrazine, advancing the methods for its toxicological assessment is a critical research priority. nih.govepa.govnj.gov Modern toxicology is moving beyond traditional animal testing towards more sophisticated and predictive computational models.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the in vivo toxicity of methylhydrazine and its derivatives based on their chemical structure. nih.gov These models are crucial for screening new compounds and prioritizing them for further testing. nih.govnih.gov
Hybrid Modeling Approaches: Integrating data from chemical structure, short-term biological assays, and toxicogenomics to create more accurate and predictive hybrid models of toxicity. nih.gov This approach can enhance the interpretation of predictive features and expand the applicability of the models. nih.gov
FAIR Principles in Predictive Toxicology: Applying the FAIR (Findable, Accessible, Interoperable, Reusable) principles to in silico predictive models. This initiative aims to increase the transparency, reproducibility, and regulatory acceptance of computational toxicology models.
The table below summarizes different approaches in toxicological assessment.
| Assessment Method | Description | Application to Methylhydrazine Hydrochloride |
| In Vivo Studies | Animal testing to observe physiological effects. | Have shown potential for liver and kidney damage in animals. epa.govnj.gov |
| QSAR Modeling | Computational models that correlate chemical structure with biological activity (toxicity). | Can be used to predict the toxicity of new methylhydrazine derivatives. nih.gov |
| Integrated Approaches (e.g., NGRA) | Combines multiple data sources (in vitro, in silico) for risk assessment without animal testing. | Could provide a more comprehensive understanding of toxic mechanisms. nih.gov |
Exploration of Novel Applications in Niche Chemical Fields
While methylhydrazine is well-known as a rocket propellant, ongoing research seeks to explore its utility and that of its derivatives in other specialized areas of chemistry. nih.govwikipedia.org
Emerging areas of interest include:
Cytotoxic Agents: Investigating methylhydrazine derivatives as a potential class of cytotoxic agents for applications in fields like oncology. nih.gov
Organic Synthesis: Utilizing methylhydrazine and its derivatives as versatile building blocks in the synthesis of complex heterocyclic compounds, such as triazoles and thiadiazoles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net
Organometallic Chemistry: Exploring the use of hydrazone intermediates, derived from methylhydrazine, as organometallic reagent equivalents for the formation of new carbon-carbon bonds. wikipedia.org
The unique reactivity of the hydrazine (B178648) moiety continues to make it an attractive component for the design of novel molecules with specific functional properties.
Q & A
Q. How is methylhydrazine hydrochloride synthesized in laboratory settings, and what methods improve yield and purity?
this compound is synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation . A recent clean production method involves heterogeneous synthesis under controlled conditions, using hydrazine hydrate neutralization and dual crystallization steps to achieve high yields (>90%) and minimal waste . Key parameters include pH control during neutralization and temperature gradients during crystallization. Purity is confirmed via gas chromatography (GC) with comparison to pyridine standards .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
this compound is corrosive and reacts violently with strong bases (e.g., NaOH), alkali metals (e.g., Na), and oxidizing agents (e.g., peroxides) . Storage requires airtight containers in ventilated areas, away from ignition sources. Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory. Regulatory compliance with OSHA standards (29 CFR 1910.101) and Cal/OSHA Proposition 65 (carcinogenicity classification) is essential .
Q. Which analytical techniques are used to detect and quantify this compound in complex mixtures?
Fluorescent derivatization with NBD methylhydrazine (under acidic conditions) enables nitrite detection via absorbance at 459 nm and emission at 537 nm in acetonitrile/water mixtures . For purity assessment, GC with flame ionization detection (FID) is employed, calibrated against pyridine standards . Structural confirmation uses IR and ¹H NMR, particularly for intermediates in heterocyclic synthesis .
Advanced Research Questions
Q. How do reaction conditions influence the synthesis of 5-aminopyrazoles from α-bromoketones using this compound?
Palladium-catalyzed reactions require this compound to be activated with KOH (1:1 molar ratio) to liberate free methylhydrazine, enabling nucleophilic attack on α-bromoketones. Yields of tetrasubstituted 5-aminopyrazoles exceed 75% under ambient conditions, but side reactions occur with acetylhydrazine due to steric hindrance. Optimization involves maintaining stoichiometric excess of hydrazine (2:1) and avoiding temperatures >90°C .
Q. What computational challenges arise in determining the ionization potential (IP) of methylhydrazine derivatives, and how are they resolved?
Experimental IP values for methylhydrazine vary widely (8.4–9.34 eV) due to difficulties in isolating vertical ionization events. Equation-of-motion coupled cluster (EOM-CCSD) methods provide theoretical benchmarks, but discrepancies >1 eV persist. Robust protocols combine high-resolution photoelectron spectroscopy with multireference calculations to account for lone-pair interactions with aryl systems .
Q. How can calorimetry data improve thermodynamic profiling of this compound in combustion studies?
Bomb calorimetry with benzoic acid calibration (ΔHcomb = −2803 kJ/mol) enables precise determination of methylhydrazine’s combustion enthalpy. For 1.932 g samples, a 4.64°C temperature rise correlates to ΔHcomb ≈ −1.3 × 10³ kJ/mol, aligning with shuttle fuel performance data. Error margins <1% require rigorous control of oxygen pressure and sample homogeneity .
Q. What mechanistic insights explain the fluorescent derivatization of aldehydes/ketones using NBD methylhydrazine?
In acidic media, NBD methylhydrazine reacts with carbonyl groups to form hydrazones, with fluorescence quenching dependent on solvent polarity (λex = 279 nm in MeOH vs. 459 nm in MeCN). The reaction’s sensitivity to nitrite (detection limit ~1 ppm) is attributed to competitive diazotization, forming nitrobenzofurazan derivatives. Method validation requires pH 2–3 buffers and exclusion of cyanide interference .
Methodological Notes
- Spectral Data Validation : Cross-reference emission/absorbance peaks with solvent-specific parameters (e.g., MeCN vs. MeOH) to avoid artifacts .
- Reaction Optimization : Pre-neutralization of hydrazine salts (e.g., with KOH) enhances reactivity in heterocyclic syntheses .
- Regulatory Compliance : Carcinogenicity mandates institutional review board (IRB) approval for in vivo studies, with exposure limits monitored via OSHA air sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
